Oxodipine - 119914-34-0

Oxodipine

Catalog Number: EVT-10990266
CAS Number: 119914-34-0
Molecular Formula: C19H21NO6
Molecular Weight: 359.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Oxodipine is synthesized from various precursors in organic chemistry, often involving complex multi-step reactions. It falls under the category of calcium channel blockers, which are essential in the treatment of cardiovascular diseases. This classification highlights its mechanism of action, which involves the inhibition of calcium influx through L-type calcium channels, leading to vasodilation and reduced cardiac workload.

Synthesis Analysis

Methods and Technical Details

The synthesis of Oxodipine typically involves several steps, including the formation of the dihydropyridine ring structure. Common methods include:

  1. Condensation Reactions: Initial formation of the dihydropyridine structure through condensation of appropriate aldehydes with amines.
  2. Cyclization: Further cyclization steps that introduce substituents necessary for biological activity.
  3. Chiral Resolution: Given that Oxodipine can exist as enantiomers, techniques such as high-performance liquid chromatography are employed to separate and purify the desired enantiomer for pharmacological use.

These methods ensure a high yield of pure Oxodipine suitable for clinical applications.

Molecular Structure Analysis

Structure and Data

The molecular formula of Oxodipine is C18H18N2O4C_{18}H_{18}N_2O_4. Its structure features a dihydropyridine ring with various substituents that influence its pharmacological properties. The three-dimensional conformation plays a critical role in its interaction with calcium channels.

  • Key Structural Features:
    • Dihydropyridine core
    • Substituent groups that enhance lipophilicity
    • Chiral centers that contribute to its pharmacodynamics

The structural integrity and stereochemistry are crucial for its effectiveness as a calcium channel blocker.

Chemical Reactions Analysis

Reactions and Technical Details

Oxodipine undergoes several chemical reactions that are pivotal for its function:

  1. Calcium Channel Inhibition: The primary reaction involves binding to L-type calcium channels, inhibiting calcium ion influx into vascular smooth muscle cells.
  2. Metabolism: In vivo, Oxodipine is metabolized primarily in the liver, where it undergoes oxidation and conjugation, affecting its pharmacokinetics.
  3. Interaction with Other Drugs: Oxodipine may also participate in drug-drug interactions, particularly with other antihypertensive agents or medications affecting hepatic metabolism.

These reactions underscore the importance of understanding both its therapeutic actions and potential side effects.

Mechanism of Action

Process and Data

Oxodipine exerts its therapeutic effects by selectively blocking L-type calcium channels located in cardiac and smooth muscle tissues. The mechanism can be summarized as follows:

Studies have shown that the effective concentration for inhibiting L-type calcium currents is around 10 nM, indicating strong potency in its action against calcium influx .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Oxodipine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol but poorly soluble in water, which can affect bioavailability.
  • Melting Point: The melting point range provides insights into purity; higher purity often correlates with sharper melting points.

These properties are critical for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Oxodipine has significant applications in medical science:

  1. Cardiovascular Therapy: Primarily used to manage hypertension and angina pectoris.
  2. Research: Investigated for potential uses in other conditions related to calcium dysregulation.
  3. Pharmacological Studies: Serves as a model compound for studying calcium channel blockers' mechanisms and effects on cardiovascular health.
Introduction to Dihydropyridine Pharmacology

Structural Classification within Calcium Channel Blockers

Oxodipine belongs to the dihydropyridine subclass of calcium channel blockers, characterized by their selective action on voltage-dependent L-type calcium channels. Its chemical structure—4-(2,3-methylenedioxyphenyl)-1,4-dihydro-2,6-dimethyl-3-ethoxycarbonyl-5-methoxycarbonylpyridine—confers unique binding properties versus prototypical dihydropyridines like nifedipine. The methylenedioxyphenyl moiety at the 4-position enhances membrane partitioning and influences state-dependent channel interactions [1] [7].

Table 1: Structural and Pharmacological Comparison of Selected Dihydropyridines

CompoundR4 SubstituentRelative Vascular SelectivityL-type IC₅₀T-type Activity
Nifedipine2-Nitrophenyl1x (reference)200 nMNegligible
Amlodipine2-Chlorophenyl75x19 nMNegligible
Oxodipine2,3-Methylenedioxyphenyl>100x240 nMIC₅₀ = 410 nM
Cilnidipine3-Carbamoylphenyl50x22 nMIC₅₀ = 92 nM

Electrophysiological studies reveal oxodipine’s dual-channel inhibition profile. In rat neonatal ventricular myocytes, oxodipine suppresses L-type currents (ICaL) with IC₅₀ = 0.24 μM and T-type currents (ICaT) with IC₅₀ = 0.41 μM [1]. This contrasts with amlodipine, which demonstrates negligible T-type activity at therapeutic concentrations [10]. The molecular basis for this divergence lies in oxodipine’s interaction with α1H subunit regions governing T-channel inactivation kinetics [7].

Functionally, oxodipine exhibits preferential inhibition of voltage-operated calcium channels (VOCCs) over receptor-operated channels (ROCCs). In rabbit aortic rings, oxodipine inhibits KCl-induced (VOCC-mediated) contractions with 10-fold greater potency than phenylephrine-induced (ROCC-mediated) contractions. This vascular selectivity ratio exceeds 100:1 relative to cardiac tissue, significantly higher than first-generation dihydropyridines [7].

Historical Development and Therapeutic Rationale

Oxodipine emerged during the "second wave" of dihydropyridine development (1980s-1990s) aimed at overcoming limitations of pioneer compounds like nifedipine. First-generation agents exhibited rapid vasodilation triggering compensatory tachycardia and neurohormonal activation [2] [4]. Structural optimization sought to enhance:

  • Vascular Selectivity: Reducing negative inotropy through molecular modifications that decrease cardiac tissue binding
  • Pharmacokinetic Profiles: Increasing lipophilicity for prolonged receptor occupancy
  • Channel Subtype Diversity: Expanding beyond pure L-type blockade

Table 2: Generational Evolution of Dihydropyridine Calcium Channel Blockers

GenerationRepresentativesTherapeutic AdvancementsLimitations
First (1960s-70s)Nifedipine, NicardipineProof-of-concept vasodilationReflex tachycardia; Short half-life
Second (1980s)Felodipine, IsradipineSustained-release formulations; Moderate vascular selectivityResidual cardiodepression
Third (1990s)Oxodipine, AmlodipineEnhanced vascular selectivity (>100:1); Dual L/T-type inhibitionLimited clinical uptake
Fourth (2000s+)Cilnidipine, BenidipineN-type blockade; Sympatholytic effectsComplex pharmacokinetics

Oxodipine’s development specifically addressed the need for microvascular selectivity. Preclinical studies demonstrated 50-fold greater potency in mesenteric resistance vessels versus coronary arteries, suggesting advantages for hypertension-mediated endothelial dysfunction [7]. Unlike nifedipine, oxodipine’s slow dissociation kinetics produced prolonged receptor occupancy despite moderate plasma half-life (t½ ≈ 12 hours), potentially enabling once-daily dosing [1].

The therapeutic rationale for oxodipine’s T-type calcium channel activity gained significance with emerging understanding of T-channels’ roles in:

  • Renal afferent arteriole tone regulation
  • Cardiac pacemaker cells
  • Neuronal excitabilityThis positioned oxodipine as a prototype for later N/T-type blockers like mibefradil (later withdrawn) and cilnidipine [4] [7].

Position within Contemporary Antihypertensive Research

Contemporary research prioritizes calcium channel blockers with organ-protective effects beyond blood pressure reduction. Oxodipine’s pharmacological profile suggests several mechanistic advantages:

Renal Microvascular Protection: T-type calcium channels (CaV3.2) dominate in renal afferent arterioles. Oxodipine’s dual L/T-type inhibition (unlike pure L-blockers) may provide superior glomerular pressure modulation. Studies in diabetic hypertensive models demonstrate 40% greater albuminuria reduction versus equipotent amlodipine dosing, suggesting nephroprotective potential [4].

Neurological Applications: T-type channels mediate thalamocortical burst firing implicated in neuropathic pain. Oxodipine crosses the blood-brain barrier (logP = 3.8) and suppresses neuronal T-currents at micromolar concentrations. Experimental models show 60% reduction in formalin-induced pain behaviors, supporting investigation for central pain syndromes [7].

Endothelial Function Preservation: Oxodipine upregulates endothelial nitric oxide synthase (eNOS) activity independently of calcium blockade. In vitro, 1μM oxodipine increases NO production by 45% in human umbilical vein endothelial cells via PI3K/Akt pathway activation, potentially counteracting hypertension-related endothelial dysfunction [1].

Despite these opportunities, oxodipine remains primarily a research compound, contrasting with clinically established dihydropyridines. Current investigation focuses on:

  • Hypertensive Organ Damage: Ongoing trials evaluating renal and cerebrovascular outcomes in models of progressive nephropathy
  • Channel-Specific Delivery: Nanoparticle formulations targeting renal T-channels
  • Molecular Hybridization: Synthesis of oxodipine-derivatives with enhanced N-type affinity for neuroprotective applications [4] [7]

Research barriers include oxodipine’s species-specific pharmacokinetics (rapid canine clearance versus prolonged rodent t½) and complex enantioselective metabolism. Resolution of (+)- and (-)-oxodipine revealed 8-fold differences in T-channel affinity, suggesting future development may focus on stereochemically pure formulations [7]. Within the $37 billion antihypertensive market, oxodipine derivatives represent a niche segment investigating microvascular protection strategies beyond conventional L-type blockade [9].

Properties

CAS Number

119914-34-0

Product Name

Oxodipine

IUPAC Name

5-O-ethyl 3-O-methyl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C19H21NO6/c1-5-24-19(22)15-11(3)20-10(2)14(18(21)23-4)16(15)12-7-6-8-13-17(12)26-9-25-13/h6-8,16,20H,5,9H2,1-4H3

InChI Key

MSOAVHHAZCMHDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C3C(=CC=C2)OCO3)C(=O)OC)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.